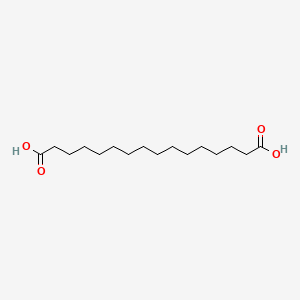

Hexadecanedioic acid

Description

This compound has been reported in Microchloropsis, Drosophila melanogaster, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

hexadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHJDPROMQRDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060129 | |

| Record name | Hexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-54-4 | |

| Record name | Hexadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXADECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVZ90045Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 123 °C | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanedioic acid, also known as Thapsic acid, is a C16 α,ω-dicarboxylic acid with significant potential in polymer synthesis, as a precursor for fragrances and lubricants, and in pharmaceutical applications. Its long aliphatic chain and two terminal carboxylic acid groups confer a unique combination of hydrophobicity and functionality. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, solubility profile, reactivity, and spectroscopic data. Detailed experimental protocols for the determination of its key properties are also presented to facilitate further research and application.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₄ | [2][3] |

| Molecular Weight | 286.41 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Thapsic acid, 1,14-Tetradecanedicarboxylic acid | [3][4] |

| CAS Number | 505-54-4 | [2][3] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 120-126 °C | [4][5] |

| Boiling Point | 457.5 °C at 760 mmHg (estimated) | [4] |

| Density | ~1.0-1.2 g/cm³ | [1][4] |

| pKa (predicted) | pKa₁ ≈ 4.48 ± 0.10 | [5][6] |

Solubility Profile

The solubility of this compound is dictated by its long, nonpolar hydrocarbon chain and its two polar carboxylic acid head groups. This amphiphilic nature results in poor solubility in water but better solubility in many organic solvents, a characteristic that increases with temperature.[1][7]

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 5.098 mg/L | 20 | [5] |

| Methanol (B129727) | Slightly soluble | Room Temperature | [5] |

| Ethanol (B145695) | Slightly soluble | Room Temperature | |

| Dimethyl Sulfoxide (DMSO) | 12 mg/mL | Room Temperature | |

| Dimethylformamide (DMF) | 16 mg/mL | Room Temperature | |

| Ether | Soluble | Not specified | [1] |

| Hexane | Soluble | Not specified | [1] |

Chemical Reactivity

The chemical behavior of this compound is primarily governed by the reactivity of its two carboxylic acid functional groups. These groups can undergo a variety of reactions, including esterification, reduction, and salt formation.

Esterification

This compound readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding diesters. This reaction is crucial for the synthesis of polyesters and for modifying the properties of the molecule for various applications.

Reduction

The carboxylic acid groups of this compound can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 1,16-hexadecanediol, a valuable monomer for polymer synthesis. Milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

Oxidation

Dicarboxylic acids are generally stable to oxidation under mild conditions. However, under harsh conditions with strong oxidizing agents, they can undergo oxidative degradation. The long aliphatic chain of this compound can also be susceptible to oxidation at high temperatures.

Thermal Decomposition

The thermal decomposition of long-chain dicarboxylic acids typically involves decarboxylation at elevated temperatures. The stability of the molecule and the specific decomposition products will depend on the conditions, including temperature and the presence of catalysts. For long-chain carboxylic acids, thermal decomposition on surfaces like copper has been shown to occur between approximately 227°C and 377°C.[10]

Spectroscopic Data

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by a few key signals. The acidic protons of the carboxylic acid groups are typically observed as a broad singlet far downfield. The protons on the carbons alpha to the carbonyl groups (C2 and C15) appear as a triplet. The protons on the carbons beta to the carbonyls (C3 and C14) also appear as a multiplet, with the large number of chemically similar methylene (B1212753) groups in the center of the chain (C4-C13) producing a large, complex multiplet.

¹³C NMR: The carbon NMR spectrum shows a signal for the carbonyl carbons of the carboxylic acid groups in the downfield region. The carbons alpha and beta to the carbonyls will have distinct signals, while the internal methylene carbons will have very similar chemical shifts, often appearing as a single, intense peak.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is typically characterized by the loss of water (M-18) and the loss of a carboxyl group (M-45). Further fragmentation of the aliphatic chain can also be observed.

Experimental Protocols

The following are detailed methodologies for the determination of key chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is slowed to 1-2 °C/min as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as titration or HPLC.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.

-

Procedure:

-

A known mass of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The data of pH versus the volume of titrant added is plotted. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid, two equivalence points and two pKa values are expected.

-

Fischer Esterification

This protocol describes the synthesis of a diester of this compound.

-

Procedure:

-

This compound and an excess of the desired alcohol (e.g., ethanol) are combined in a round-bottom flask.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess alcohol is removed by distillation.

-

The remaining mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the catalyst.

-

The crude ester is then purified, typically by distillation or chromatography.

-

Visualizations

Caption: Workflow for the chemical characterization of this compound.

Caption: Fischer esterification of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thapsic acid - Wikipedia [en.wikipedia.org]

- 5. This compound | 505-54-4 [chemicalbook.com]

- 6. This compound CAS#: 505-54-4 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Palmitic acid - Wikipedia [en.wikipedia.org]

- 9. palmitic acid [chemister.ru]

- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Green Horizon: A Technical Guide to Hexadecanedioic Acid Synthesis from Renewable Feedstocks

A comprehensive overview of biotechnological and chemical pathways for the sustainable production of hexadecanedioic acid, tailored for researchers, scientists, and drug development professionals.

The long-chain dicarboxylic acid, this compound (HDA), is a valuable chemical intermediate with applications in the synthesis of polymers, lubricants, adhesives, and pharmaceuticals. Traditionally derived from petrochemical sources, there is a growing demand for sustainable production routes from renewable feedstocks. This technical guide provides an in-depth exploration of the core microbial and chemical synthesis pathways for HDA, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate research and development in this burgeoning field.

Biotechnological Synthesis of this compound

Microbial fermentation has emerged as a promising and environmentally benign approach for the production of dicarboxylic acids from renewable sources such as alkanes and fatty acids. Species of the yeast genus Candida, particularly Candida tropicalis, have been extensively studied and engineered for this purpose. The key metabolic pathway exploited in these microorganisms is the ω-oxidation pathway.

The ω-Oxidation Pathway

The ω-oxidation pathway facilitates the terminal oxidation of alkanes and fatty acids to their corresponding dicarboxylic acids. This multi-step enzymatic process is a cornerstone of biotechnological HDA synthesis.

.dot

Caption: The ω-oxidation pathway for the conversion of n-hexadecane to this compound.

Metabolic engineering strategies are often employed to enhance the flux towards dicarboxylic acid production. A common approach involves the disruption of the β-oxidation pathway, which competes for the fatty acid substrate, thereby redirecting the metabolic flow exclusively through the ω-oxidation pathway.

Quantitative Data from Microbial Synthesis

The following table summarizes the yields of long-chain dicarboxylic acids, including this compound, achieved through microbial fermentation using various renewable feedstocks and engineered yeast strains.

| Microorganism | Feedstock | Dicarboxylic Acid (Carbon Chain Length) | Titer (g/L) | Reference |

| Candida tropicalis (mutant) | n-Tridecane | C13 | 153 | [1] |

| Candida tropicalis (mutant) | n-Dodecane | C12 | 166 | [1] |

| Candida tropicalis (mutant) | n-Tetradecane | C14 | 138 | [1] |

| Candida tropicalis (engineered) | Fatty acids/Alkanes | C14 | 210 | [2] |

| Candida tropicalis (engineered) | Fatty acids/Alkanes | C18 | 100 | [2] |

| Wickerhamiella sorbophila UHP4 | Methyl laurate | C12 | 92.5 | [3] |

| Yarrowia lipolytica (engineered) | Glycerol | C16 & C18 | 3.49 | [4] |

Experimental Protocol: this compound Production using Candida tropicalis

This protocol outlines a typical fed-batch fermentation process for the production of this compound from n-hexadecane using a genetically engineered strain of Candida tropicalis with a blocked β-oxidation pathway.

.dot

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a promising microbial platform for the production of dicarboxylic acids from biorenewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Thapsic Acid: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thapsic acid, systematically known as hexadecanedioic acid, is a C16 saturated α,ω-dicarboxylic acid. Its name is derived from the plant genus Thapsia, from which it was first identified. This technical guide provides an in-depth overview of the natural sources, occurrence, and relevant biochemical and analytical methodologies associated with Thapsic acid. While it is found in various organisms, including as a human metabolite, its primary and most well-documented natural source is the Mediterranean plant Thapsia garganica.[1] This document synthesizes the available scientific information on its origins, methods for its study, and its biosynthetic context.

Natural Occurrence of Thapsic Acid

The principal natural source of Thapsic acid is the root of Thapsia garganica L., a perennial herbaceous plant belonging to the Apiaceae family, commonly known as the "deadly carrot".[2][3] This plant is native to the Mediterranean region and has a rich history in traditional medicine, largely due to a variety of bioactive compounds it produces.[2]

While the name "Thapsic acid" points to its origin in Thapsia, detailed quantitative analyses of its concentration in various parts of the plant are not extensively reported in the current scientific literature. Research on the chemical composition of Thapsia garganica has often focused on other compounds of pharmacological interest, such as the sesquiterpene lactone thapsigargin, as well as various flavonoids and tannins.

Quantitative Data on Related Phytochemicals in Thapsia garganica

| Compound Class | Compound Name | Plant Part | Concentration (% of dry weight) | Reference |

| Sesquiterpene Lactone | Thapsigargin | Roots | 0.2% - 1.2% | [4] |

| Sesquiterpene Lactone | Thapsigargin | Ripe Fruits | 0.7% - 1.5% | [4] |

| Sesquiterpene Lactone | Thapsigargin | Stems | 0.1% - 0.5% | [4] |

| Sesquiterpene Lactone | Thapsigargin | Leaves | 0.1% | [4] |

| Flavonoids | Total Flavonoids | Leaves | 0.283 mg RE/g DW | [5] |

| Phenolics | Total Phenolics | Leaves | 0.763 mg GAE/g DW | [5] |

| Tannins | Condensed Tannins | Leaves | 0.12 mg CE/g DW | [6] |

| Tannins | Condensed Tannins | Roots | 0.04 mg CE/g DW | [6] |

RE: Rutin Equivalents; GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DW: Dry Weight.

Biosynthesis of Thapsic Acid

The biosynthesis of long-chain dicarboxylic acids like Thapsic acid in plants is understood to occur via the ω-oxidation pathway of fatty acids. This pathway is a crucial part of the synthesis of cutin and suberin, which are protective biopolymers in plants. The general pathway involves the enzymatic conversion of a long-chain fatty acid, in this case, hexadecanoic acid (palmitic acid), to its corresponding dicarboxylic acid.

The following diagram illustrates the proposed biosynthetic pathway for Thapsic acid.

Caption: Proposed biosynthetic pathway of Thapsic acid via ω-oxidation.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of Thapsic acid from plant material, primarily based on techniques used for dicarboxylic acids and other phytochemicals from Thapsia garganica. These protocols should be considered as a starting point and may require optimization for specific research purposes.

Extraction of Lipids and Fatty Acids from Thapsia garganica Roots

-

Sample Preparation: Air-dry the roots of Thapsia garganica at room temperature and then grind them into a fine powder.

-

Solvent Extraction:

-

Perform a Soxhlet extraction on the powdered root material using n-hexane as the solvent for 6-8 hours to extract non-polar lipids, including fatty acids.

-

Alternatively, maceration with a polar solvent like methanol (B129727) can be used to extract a broader range of phytochemicals.[7] A 70% aqueous-methanol solution can be used for initial soaking, followed by repeated extractions with increasing concentrations of methanol (80%, 90%).[7]

-

-

Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.

-

Fractionation (for methanol extract): The crude methanol extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate fractions based on polarity. Thapsic acid is expected to be in the less polar fractions.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, derivatization is a mandatory step before GC-MS analysis.[8][9]

1. Derivatization: Silylation

Silylation is a common method for derivatizing carboxylic acids for GC-MS analysis.[8][10]

-

Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, and pyridine (B92270) (anhydrous).

-

Procedure:

-

Place a dried aliquot of the plant extract (or a standard) in a reaction vial.

-

Add 50 µL of anhydrous pyridine to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 1 hour in a heating block or oven.

-

Cool the vial to room temperature before injection into the GC-MS system.

-

2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless mode, with an injection volume of 1 µL and an injector temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Identification: The identification of the Thapsic acid derivative can be confirmed by comparing its mass spectrum and retention time with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST).

The following diagram illustrates a general workflow for the extraction and analysis of Thapsic acid.

Caption: General experimental workflow for Thapsic acid analysis.

Conclusion

Thapsic acid is a dicarboxylic acid whose origins are intrinsically linked to the plant Thapsia garganica. While this plant is its primary known natural source, the existing body of scientific literature has largely prioritized the study of other bioactive constituents, such as thapsigargin. As a result, there is a notable lack of specific quantitative data for Thapsic acid in its native source. However, established methodologies for the extraction and analysis of dicarboxylic acids from plant matrices provide a solid foundation for future research in this area. The protocols and pathways detailed in this guide offer a comprehensive starting point for scientists and researchers interested in further exploring the occurrence, biosynthesis, and potential applications of Thapsic acid.

References

- 1. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. REINVESTIGATION OF ESSENTIAL OIL CONTENT OF THAPSIA GARGANICA GROWN IN THE EAST OF ALGERIA | ASJP [asjp.cerist.dz]

- 3. Apiaceae - Wikipedia [en.wikipedia.org]

- 4. Thapsigargin—From Thapsia L. to Mipsagargin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asjp.cerist.dz [asjp.cerist.dz]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexadecanedioic Acid (CAS 505-54-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexadecanedioic acid, also known as thapsic acid, is a C16 saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₁₄COOH. This long-chain dicarboxylic acid and its derivatives are of significant interest in various scientific fields, including drug delivery, polymer chemistry, and as a biomarker in metabolic research. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant metabolic pathway.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. A summary of its key physical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀O₄ | [1][2] |

| Molar Mass | 286.41 g/mol | [1][2] |

| Melting Point | 120-126 °C (248-259 °F; 393-399 K) | [1] |

| Boiling Point | 457.5 °C (855.5 °F; 730.6 K) at 760 mmHg | [1] |

| Density | 1.209 g/cm³ | [1] |

| Solubility in Water | 0.0057 g/L | [1] |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents like hexane (B92381) and ether. Solubility increases with temperature. | [3] |

| Vapor Pressure | - | - |

| pKa | - | - |

| Appearance | White crystalline solid | [3] |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of this compound in research. The following sections detail the methodologies for measuring its key physical parameters.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, finely powdered sample of the solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of dry this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

The solubility of this compound in various solvents is a key parameter for its formulation and application.

Principle: A known amount of solute is added to a known amount of solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.

Apparatus:

-

Constant temperature water bath with shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The container is placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

The pH electrode is calibrated using standard buffer solutions.

-

The acid solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.

-

The standardized strong base is added in small increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is determined from the point of inflection of the curve. The volume of base at the half-equivalence point is then determined.

-

The pKa is equal to the pH of the solution at the half-equivalence point. Since this compound is a dicarboxylic acid, two equivalence points and two pKa values (pKa₁ and pKa₂) will be observed.

Biological Pathway: Omega-Oxidation of Fatty Acids

This compound is a product of the omega (ω)-oxidation of palmitic acid (a C16:0 fatty acid). This metabolic pathway is an alternative to the more common beta-oxidation and occurs primarily in the endoplasmic reticulum of the liver and kidneys. It becomes more significant when beta-oxidation is impaired.

Caption: The omega-oxidation pathway of palmitic acid leading to the formation of this compound.

Synthetic Workflow: A Conceptual Overview

While this compound can be isolated from natural sources, its synthesis is often necessary for research and industrial applications. A common conceptual workflow involves the oxidation of a suitable C16 precursor.

Caption: A generalized workflow for the synthesis of this compound.

References

The Biological Role of Hexadecanedioic Acid in Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid (HDDA), a 16-carbon dicarboxylic acid, is a key intermediate in the alternative pathway of fatty acid metabolism. While the primary route for fatty acid catabolism is β-oxidation of monocarboxylic fatty acids within the mitochondria, the formation and subsequent breakdown of dicarboxylic acids like HDDA represent an important metabolic route, particularly under conditions of high fatty acid flux or impaired mitochondrial β-oxidation. This technical guide provides a comprehensive overview of the biological role of HDDA in fatty acid metabolism, detailing its synthesis, degradation in peroxisomes and mitochondria, and its function as a signaling molecule through the activation of peroxisome proliferator-activated receptors (PPARs). This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating lipid metabolism and related metabolic disorders.

Formation of this compound via ω-Oxidation

This compound is primarily synthesized from palmitic acid (a 16-carbon monocarboxylic fatty acid) through a process known as ω-oxidation. This pathway occurs in the smooth endoplasmic reticulum, predominantly in the liver and kidneys, and provides an alternative to the β-oxidation of fatty acids.[1][2] The ω-oxidation pathway involves a series of three enzymatic reactions that convert the terminal methyl group (ω-carbon) of a fatty acid into a carboxylic acid group.

The key enzymes involved in this process are:

-

Cytochrome P450 (CYP) monooxygenases: These enzymes, particularly from the CYP4A and CYP4F families, hydroxylate the ω-carbon of the fatty acid.[3]

-

Alcohol dehydrogenase (ADH): The newly formed hydroxyl group is then oxidized to an aldehyde.[1]

-

Aldehyde dehydrogenase (ALDH): Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid, in this case, this compound.[1]

Peroxisomal β-Oxidation of this compound

Once formed, this compound is primarily metabolized through β-oxidation within peroxisomes.[4] Peroxisomes are specialized in the oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The β-oxidation spiral in peroxisomes differs from the mitochondrial pathway in its first step.

The key enzymes in peroxisomal β-oxidation of dicarboxylic acids are:

-

Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme of peroxisomal β-oxidation.[5][6] It catalyzes the first step, the formation of a double bond, and in the process, transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).

-

Multifunctional Enzyme (MFE): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

-

3-ketoacyl-CoA thiolase: This enzyme cleaves the shortened dicarboxylic acyl-CoA, releasing acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter.

The process continues until the dicarboxylic acid is chain-shortened to a medium-chain dicarboxylic acid, such as adipic acid (C6) or suberic acid (C8), which can then be further metabolized in the mitochondria.

Mitochondrial β-Oxidation of Dicarboxylic Acids

While peroxisomes are the primary site for the initial chain-shortening of long-chain dicarboxylic acids, mitochondria can also metabolize these molecules, particularly the shorter-chain dicarboxylic acids produced by peroxisomal β-oxidation.[4] The entry of dicarboxylic acids into the mitochondria is not as strictly dependent on the carnitine shuttle as it is for long-chain monocarboxylic fatty acids. Once inside the mitochondrial matrix, they undergo β-oxidation, generating acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and ATP production.

This compound as a Signaling Molecule: PPAR Activation

Beyond its role as a metabolic intermediate, this compound and other dicarboxylic acids can function as signaling molecules by activating Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[7] PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

Upon binding to ligands such as dicarboxylic acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding leads to the increased transcription of genes encoding proteins involved in:

-

Fatty acid uptake and transport: (e.g., CD36, FATP)

-

Peroxisomal β-oxidation: (e.g., ACOX1)

-

Mitochondrial β-oxidation: (e.g., CPT1)

-

ω-oxidation: (e.g., CYP4A family)

This creates a positive feedback loop where the products of ω-oxidation stimulate their own synthesis and degradation, thereby enhancing the overall capacity for fatty acid catabolism.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in the literature, the following tables summarize available data for dicarboxylic acids and related processes.

Table 1: Effect of Dicarboxylic Acids on Mitochondrial Respiration

| Dicarboxylic Acid | Concentration | Effect on Mitochondrial Respiration | Reference |

| This compound | Not specified | Stimulates respiration in isolated liver mitochondria | [8] |

| MEDICA 16 (a derivative) | Dose-dependent | Increases peroxisomal β-oxidation in cultured rat hepatocytes | [3] |

Table 2: EC50 Values for PPARα Activation by Fatty Acids

| Ligand | EC50 (µM) | Cell Type | Reference |

| Monobenzyl phthalate (B1215562) (MBzP) | 21 | COS cells (mouse PPARα) | [9] |

| Mono-(2-ethylhexyl)-phthalate (MEHP) | 0.6 | COS cells (mouse PPARα) | [9] |

| Mono-(2-ethylhexyl)-phthalate (MEHP) | 3.2 | COS cells (human PPARα) | [9] |

| Compound 1 (a synthetic ligand) | 2.06 | HepG2 cells (human PPARα) | [10] |

| Compound 3 (a synthetic ligand) | 1.78 | HepG2 cells (human PPARα) | [10] |

| Fenofibrate | >21.84 | HepG2 cells (human PPARα) | [10] |

Experimental Protocols

Protocol 1: Measurement of Peroxisomal β-Oxidation of [1-¹⁴C]this compound

This protocol is adapted from methods for measuring peroxisomal β-oxidation of fatty acids.[11]

Objective: To quantify the rate of peroxisomal β-oxidation of this compound in isolated peroxisomes or cell homogenates.

Principle: The assay measures the production of radiolabeled acetyl-CoA from [1-¹⁴C]this compound.

Materials:

-

[1-¹⁴C]this compound

-

Isolated peroxisomes or cell homogenate

-

Assay Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

-

Cofactor solution (10 mM ATP, 1 mM CoA, 2 mM NAD⁺)

-

Etomoxir (to inhibit mitochondrial CPT1)

-

Perchloric acid (10% w/v)

-

Potassium hydroxide (B78521) (3 M)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL Assay Buffer

-

10 µL Cofactor solution

-

10 µL Etomoxir (final concentration 40 µM)

-

20 µL of isolated peroxisomes or cell homogenate (protein concentration ~1 mg/mL)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [1-¹⁴C]this compound (final concentration and specific activity to be optimized).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of ice-cold 10% perchloric acid.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant (containing acid-soluble radiolabeled products) to a new tube.

-

Neutralize the supernatant with 3 M KOH.

-

Centrifuge to remove the KClO₄ precipitate.

-

Add an aliquot of the final supernatant to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the rate of β-oxidation based on the specific activity of the substrate and the amount of protein used.

Protocol 2: Measurement of Mitochondrial Respiration with this compound

This protocol is a general guide for using a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.[12]

Objective: To assess the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

This compound stock solution

-

Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Day 1: Cell Plating

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density.

-

Incubate overnight in a 37°C, 5% CO₂ incubator.

-

-

Day 2: Assay Preparation and Execution

-

Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO₂ incubator at 37°C.

-

Prepare assay medium by supplementing Seahorse XF Base Medium with substrates (e.g., glucose, pyruvate, glutamine).

-

Prepare the test compound (this compound) at various concentrations in the assay medium.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection series would be: Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A.

-

Wash the cells with the assay medium and add fresh assay medium to each well.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

-

-

Run the Assay:

-

Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

-

Start the assay protocol. The instrument will measure OCR before and after the injection of each compound.

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Calculate key mitochondrial parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

-

Protocol 3: PPARα Transactivation Assay using a Luciferase Reporter System

This protocol describes a cell-based assay to determine if this compound can activate PPARα.[13][14]

Objective: To quantify the activation of PPARα by this compound.

Principle: Cells are co-transfected with a PPARα expression vector and a reporter vector containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

PPARα expression vector

-

PPRE-luciferase reporter vector

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Positive control (e.g., a known PPARα agonist like Wy-14643)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Day 1: Cell Transfection

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

-

Day 2: Compound Treatment

-

Replace the transfection medium with fresh culture medium.

-

Treat the cells with various concentrations of this compound, a vehicle control, and a positive control.

-

Incubate for 24 hours.

-

-

Day 3: Luciferase Assay

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value if applicable.

-

Protocol 4: Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general workflow for the analysis of dicarboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[8]

Objective: To quantify the concentration of this compound in biological samples such as plasma, urine, or cell culture media.

Materials:

-

Biological sample

-

Internal standard (e.g., a deuterated dicarboxylic acid)

-

Acetonitrile (B52724) (ice-cold)

-

Ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or BF₃/butanol for esterification)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Protein Precipitation: Add ice-cold acetonitrile to the sample in a 5:1 volume ratio. Vortex vigorously and centrifuge to pellet the proteins. Collect the supernatant.

-

Liquid-Liquid Extraction (LLE): Acidify the supernatant and add an immiscible organic solvent (e.g., ethyl acetate). Vortex thoroughly and centrifuge to separate the phases. Collect the organic layer containing the dicarboxylic acids.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Add the derivatization agent and heat the sample as required by the chosen method (e.g., 60-100°C for 30-60 minutes for esterification).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the analytes on an appropriate GC column.

-

Detect and quantify the analytes using the mass spectrometer, typically in selected ion monitoring (SIM) mode for targeted analysis.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound plays a multifaceted role in fatty acid metabolism. It is a product of the ω-oxidation pathway, which becomes more significant when mitochondrial β-oxidation is impaired. Its subsequent degradation in both peroxisomes and mitochondria highlights the metabolic flexibility of the cell in handling fatty acid overload. Furthermore, its ability to act as a signaling molecule through the activation of PPARα underscores its role in the transcriptional regulation of lipid metabolism. A deeper understanding of the biology of this compound and other dicarboxylic acids may open new avenues for therapeutic interventions in metabolic diseases such as dyslipidemia, non-alcoholic fatty liver disease, and insulin (B600854) resistance. This technical guide provides a foundational resource for researchers to further explore the intricate roles of dicarboxylic acids in health and disease.

References

- 1. byjus.com [byjus.com]

- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT5 inhibits peroxisomal ACOX1 to prevent oxidative damage and is downregulated in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 14. PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C16 Dicarboxylic Acid: Structure, Nomenclature, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C16 dicarboxylic acid, a molecule of growing interest in various scientific domains, including polymer chemistry, cosmetics, and as a potential biomarker in metabolic studies. This document details its structure, nomenclature, physicochemical properties, and relevant experimental methodologies.

Structure and Nomenclature

C16 dicarboxylic acid, a saturated long-chain dicarboxylic acid, possesses a sixteen-carbon backbone with a carboxylic acid group at each terminus.

Chemical Structure

The chemical formula for C16 dicarboxylic acid is C₁₆H₃₀O₄.[1] Its structure consists of a linear chain of fourteen methylene (B1212753) (-CH₂-) groups flanked by two carboxyl (-COOH) groups.

Caption: Chemical Structure of C16 Dicarboxylic Acid.

Nomenclature

The naming of this compound follows both systematic IUPAC nomenclature and common trivial names.

-

IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is Hexadecanedioic acid .[1] The "-dioic acid" suffix indicates the presence of two carboxylic acid groups on the sixteen-carbon chain.

-

Trivial Name: The most common trivial name for this compound is Thapsic acid .[1]

-

Other Synonyms: It is also referred to as 1,14-tetradecanedicarboxylic acid.[1]

Caption: Nomenclature of C16 Dicarboxylic Acid.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O₄ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| Melting Point | 120-123 °C | [1] |

| Boiling Point | 457.5 °C at 760 mmHg (estimated) | |

| Solubility in Water | Practically insoluble | |

| Solubility in Organic Solvents | Soluble in DMF (16 mg/ml) and DMSO (12 mg/ml); slightly soluble in ethanol (B145695).[2] | |

| Appearance | White solid/powder |

Biological Significance and Metabolic Pathway

This compound is a product of fatty acid ω-oxidation, an alternative pathway to the more common β-oxidation. This pathway becomes more significant when β-oxidation is impaired. The ω-oxidation pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells.[3][4]

Omega (ω)-Oxidation Pathway

The ω-oxidation of a C16 fatty acid, such as palmitic acid, proceeds through a series of enzymatic reactions to yield this compound.

Caption: Omega-Oxidation of Palmitic Acid.

This pathway involves the initial hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid by a cytochrome P450-dependent mixed-function oxidase.[3] This is followed by successive oxidations to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, resulting in the formation of the dicarboxylic acid.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of C16 dicarboxylic acid.

General Synthesis of Dicarboxylic Acids from Fatty Acids

A common laboratory-scale synthesis of long-chain dicarboxylic acids involves the oxidative cleavage of an unsaturated fatty acid. While a specific protocol for the direct synthesis of this compound from a readily available precursor is not extensively detailed in the literature, a general approach can be outlined starting from a C16 unsaturated fatty acid. A more industrially relevant method involves the hydrolysis of triglycerides from sources like palm oil, followed by purification.[5]

Principle: Oxidative cleavage of the double bond in an unsaturated fatty acid, such as palmitoleic acid (a C16 monounsaturated fatty acid), can yield a dicarboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup are typically employed.

Generalized Protocol (Illustrative):

-

Dissolution: Dissolve the starting unsaturated fatty acid (e.g., palmitoleic acid) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Oxidation: Slowly add a solution of the oxidizing agent (e.g., a solution of KMnO₄ and NaIO₄) to the reaction mixture while maintaining a controlled temperature (e.g., using an ice bath). The reaction is typically stirred for several hours to ensure complete oxidation.

-

Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the characteristic color of the oxidizing agent disappears.

-

Acidification: Acidify the reaction mixture with a strong acid, such as hydrochloric acid (HCl), to a low pH to protonate the dicarboxylic acid.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether or ethyl acetate, to isolate the dicarboxylic acid.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent.

Caption: General Synthesis Workflow.

Analysis by Acid-Base Titration

The concentration of a solution of this compound can be accurately determined by acid-base titration with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

Principle: Each molecule of this compound has two carboxylic acid groups that will react with two equivalents of a strong base in a neutralization reaction. The endpoint of the titration can be determined using a pH indicator or a pH meter.

H₂A + 2 NaOH → Na₂A + 2 H₂O (where H₂A represents the dicarboxylic acid)

Experimental Protocol:

-

Preparation of the Analyte: Accurately weigh a sample of this compound and dissolve it in a suitable solvent in which it is soluble (e.g., a mixture of ethanol and water). If the acid is not readily soluble in water, a back titration method may be employed.[6] Transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

-

Preparation of the Titrant: Prepare a standardized solution of approximately 0.1 M NaOH.

-

Titration Setup: Rinse a burette with the standardized NaOH solution and then fill it. Pipette a known volume of the this compound solution into an Erlenmeyer flask. Add a few drops of a suitable indicator (e.g., phenolphthalein).[7]

-

Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask. Continue the addition until the indicator shows a persistent color change, which signals the endpoint of the titration.[7]

-

Data Recording: Record the initial and final volumes of the NaOH solution in the burette to determine the volume of titrant used.

-

Calculations: Calculate the molarity of the this compound solution using the stoichiometry of the reaction and the known molarity of the NaOH solution.

Caption: Acid-Base Titration Workflow.

References

- 1. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 5. Palmitic acid - Wikipedia [en.wikipedia.org]

- 6. Acids and bases: Titration of acids and bases | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 7. cerritos.edu [cerritos.edu]

A Comprehensive Technical Guide to the Solubility of Hexadecanedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of hexadecanedioic acid in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this dicarboxylic acid is utilized.

Introduction to this compound

This compound, also known as thapsic acid, is a long-chain dicarboxylic acid with the chemical formula C16H30O4. Its structure, featuring a 16-carbon backbone with a carboxylic acid group at each end, imparts unique physicochemical properties that are relevant to its application in various chemical syntheses and formulations. A thorough understanding of its solubility is critical for its use in research and development, particularly in areas such as polymer chemistry and drug delivery systems.[1]

Solubility of this compound in Organic Solvents

The solubility of this compound is influenced by its long hydrocarbon chain, which makes it generally insoluble in water but more soluble in organic solvents.[2] The principle of "like dissolves like" is a key determinant of its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in publicly accessible literature. However, the following data has been reported:

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | 78.13 | 25 | 57 mg/mL (199.01 mM)[3] |

| Methanol | CH4O | 32.04 | Not Specified | Slightly Soluble[4] |

| Ethanol | C2H6O | 46.07 | Not Specified | Soluble (for crystallization)[5] |

| Acetone | C3H6O | 58.08 | Not Specified | Data not available |

| Ethyl Acetate | C4H8O2 | 88.11 | Not Specified | Soluble (for crystallization)[5] |

| Hexane | C6H14 | 86.18 | Not Specified | Better solubility (qualitative)[2] |

| Diethyl Ether | C4H10O | 74.12 | Not Specified | Better solubility (qualitative)[2] |

| Benzene | C6H6 | 78.11 | Not Specified | Soluble (for crystallization)[5] |

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors from the cited sources and do not represent specific quantitative values. The term "better solubility" is a comparative statement. The solubility in DMSO is a precise quantitative value.

Factors Influencing Solubility

The solubility of dicarboxylic acids like this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: While the long hydrocarbon chain suggests good solubility in non-polar solvents, the two polar carboxylic acid groups allow for interactions with more polar solvents.[2]

-

Temperature: The solubility of dicarboxylic acids in organic solvents generally increases with temperature.[2] This indicates that the dissolution process is typically endothermic.

-

Chain Length: Studies on homologous series of dicarboxylic acids have shown that there can be an "odd-even" effect in their solubility, where dicarboxylic acids with an odd number of carbon atoms are more soluble than those with an even number.[6][7] As this compound has an even number of carbon atoms (16), this effect may contribute to its solubility characteristics.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The following outlines a general methodology based on the widely used static equilibrium method.

Principle

The equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, where the dissolved solute is in dynamic equilibrium with any undissolved solid.

Materials and Equipment

-

High-purity this compound

-

High-purity organic solvent of choice

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with precise temperature control

-

Vials with airtight seals

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in the thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vial to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Analysis: Determine the concentration of this compound in the collected sample using a validated analytical method.

-

Gravimetric Analysis: Weigh the collected aliquot of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until the solute is completely dry. Weigh the remaining solid. The solubility can then be calculated as the mass of the solute per mass or volume of the solvent.

-

Chromatographic Analysis (e.g., HPLC): Dilute the collected sample with a suitable solvent to a concentration within the calibration range of the instrument. Analyze the diluted sample and quantify the concentration by comparing its response to a standard calibration curve prepared with known concentrations of this compound.

-

Data Reporting

Solubility is typically reported in units such as:

-

g/100 mL of solvent

-

mg/mL of solvent

-

mol/L (Molarity)

-

Mole fraction

It is essential to always report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While precise quantitative data is limited for many common solvents, the provided information on its solubility in DMSO and qualitative descriptions for other solvents, along with the detailed experimental protocol, offers a valuable resource for researchers and professionals. The general principles of solubility and the provided experimental workflow can guide further empirical determination of solubility in specific solvent systems as required for various applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. This compound CAS#: 505-54-4 [m.chemicalbook.com]

- 5. This compound | 505-54-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. An odd–even effect on solubility of dicarboxylic acids in organic solvents [inis.iaea.org]

An In-depth Technical Guide to Hexadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid, also known as thapsic acid, is a saturated, straight-chain alpha,omega-dicarboxylic acid.[1][2][3] Its structure, featuring a carboxylic acid group at each end of a 14-carbon chain, imparts unique properties that make it a valuable molecule in various scientific and industrial fields, including polymer synthesis and biomedical research.[1] This technical guide provides a comprehensive overview of the molecular characteristics, physicochemical properties, and experimental applications of this compound.

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and weight.

The molecule consists of a tetradecane (B157292) backbone with carboxyl functional groups at positions 1 and 16. This dicarboxylic nature is central to its chemical reactivity, particularly in polymerization and esterification reactions.[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are critical for its application in experimental design and chemical synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₆H₃₀O₄ | [1][4][5] |

| Molecular Weight | 286.41 g/mol | [1][2][4] |

| CAS Number | 505-54-4 | [1][4][5] |

| Appearance | White powder/solid | [4][7] |

| Melting Point | 120 - 123 °C | [2][4] |

| Boiling Point | 160-165 °C at 0.7 Torr | [8] |

| Solubility | DMSO: 57 mg/mLDMF: 16 mg/mL | [9][10] |

| Storage Temperature | Below +30°C | [4] |

| Linear Formula | HOOC(CH₂)₁₄COOH | [1] |

Applications in Research and Drug Development

This compound serves as a versatile intermediate and building block in several areas of research.

-

Polymer Synthesis: Its bifunctional nature makes it an excellent monomer for the synthesis of polyesters and polyamides. These polymers can possess high thermal stability, hydrophobicity, and biocompatibility, rendering them suitable for applications like eco-friendly food packaging.[1]

-

Drug Delivery: The compound is explored for its use in drug delivery systems.[7] Its derivatives can be used to create biodegradable polymers for encapsulating therapeutic agents or to form components of solid lipid nanoparticles (SLNs), which can improve the bioavailability and control the release of lipophilic drugs.

-

Biomedical Research: It is used as a research intermediate in studies concerning blood pressure regulation.[4][6] Furthermore, when radiolabeled with Gallium-68, it can be used as a tracer for cardiac metabolic imaging with PET scans, helping to visualize fatty acid metabolism in the heart.[1] It has also been found to stimulate mitochondrial respiration and decrease the production of reactive oxygen species (ROS) in isolated rat liver mitochondria.[9]

Experimental Protocols

The carboxylic acid groups of this compound are amenable to various chemical modifications. A key reaction is the formation of an amide bond through conjugation, for example with hydroxylamine. This process typically involves the activation of the carboxyl groups.

Protocol: Conjugation Reaction with Hydroxylamine

This protocol outlines the general steps for the conjugation of this compound, a foundational technique for creating derivatives for further application.[6]

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

N-hydroxysuccinimide (NHS)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Brine solution

-

5% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound in dichloromethane in a suitable reaction vessel.

-

Activation: Sequentially add EDCI, N-hydroxysuccinimide, DMAP, and N,N-diisopropylethylamine to the solution. This step activates the carboxylic acid groups to facilitate amide bond formation.

-

Reaction: Stir the resulting mixture at room temperature for approximately 3 hours.

-

Work-up & Extraction:

-

Wash the reaction mixture with brine.

-

Perform an acidic wash with 5% citric acid.

-

Neutralize with a basic wash using saturated sodium bicarbonate.

-

Perform a final wash with brine.

-

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the mixture to remove the drying agent and concentrate the solution to isolate the product.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the conjugation reaction protocol described above.

Caption: Workflow for the conjugation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 1-methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. α,ω-Hexadecanedioic acid induces proton-translocating decoupling at complex III via Q-cycle disruption: evidence from kinetic and structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 505-54-4 [chemicalbook.com]

- 8. Subcellular localization of this compound activation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. selleckchem.com [selleckchem.com]

Spectroscopic Analysis of Hexadecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for hexadecanedioic acid, a dicarboxylic acid with applications in various research and development sectors. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 2H | -COOH |

| 2.18 | Triplet | 4H | -CH ₂-COOH |

| 1.49 | Quintet | 4H | -CH₂-CH₂ -COOH |

| 1.24 | Multiplet | 20H | -(CH ₂)- |

Solvent: DMSO-d₆. Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | -C OOH |

| 33.7 | -C H₂-COOH |

| 29.1 | -(C H₂)- |

| 28.8 | -(C H₂)- |

| 28.6 | -(C H₂)- |

| 24.5 | -CH₂-C H₂-COOH |

Solvent: DMSO-d₆. Frequency: 100 MHz.

Experimental Protocol

A sample of approximately 10 mg of this compound is dissolved in 600 µL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] The use of a deuterated solvent is crucial to avoid strong solvent signals in the ¹H NMR spectrum.[2] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[3][4] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.51 ppm for ¹³C).[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The characteristic vibrations of the carboxylic acid groups are prominent features of the IR spectrum.

Data Presentation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2917 | Strong | C-H stretch (alkane) |

| 2849 | Strong | C-H stretch (alkane) |